molecular formula C6H11NO2 B12512865 (2R,3S)-3-methylpyrrolidine-2-carboxylic acid

(2R,3S)-3-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12512865
M. Wt: 129.16 g/mol
InChI Key: CNPSFBUUYIVHAP-CRCLSJGQSA-N
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Description

(2R,3S)-3-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-methylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or starting materials. For instance, the use of chiral auxiliaries or chiral catalysts can help in achieving the desired stereochemistry. Another method involves the resolution of racemic mixtures using chiral chromatography or enzymatic resolution.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the fermentation of specific microorganisms that can produce the compound in high yields. The fermentation broth is then processed to isolate and purify the compound. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters, amides, or other derivatives.

Scientific Research Applications

(2R,3S)-3-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in various biochemical pathways and its potential as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. Its stereochemistry plays a crucial role in determining its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(2R,3S)-3-methylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    (2R,3S)-isocitric acid: Both compounds share similar stereochemistry but differ in their functional groups and applications.

    Pyrrolidine derivatives: Other pyrrolidine derivatives may have different substituents, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its chemical and biological properties.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2R,3S)-3-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

CNPSFBUUYIVHAP-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CCN[C@H]1C(=O)O

Canonical SMILES

CC1CCNC1C(=O)O

Origin of Product

United States

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